molecular formula C7H4BrN3O B2501161 6-Bromopyrazolo[1,5-a]pyrimidine-3-carbaldehyde CAS No. 1263060-72-5

6-Bromopyrazolo[1,5-a]pyrimidine-3-carbaldehyde

Cat. No. B2501161
CAS RN: 1263060-72-5
M. Wt: 226.033
InChI Key: QNBGYVMMIRJOEU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Bromopyrazolo[1,5-a]pyrimidine-3-carbaldehyde (6-BPPC) is a heterocyclic compound that is composed of a pyrazole ring and a pyrimidine ring. 6-BPPC is a versatile compound with a wide range of applications in the fields of synthetic organic chemistry, medicinal chemistry, and biochemistry. This compound has been used as a building block for the synthesis of various organic molecules, as a starting material for the synthesis of biologically active compounds, and as a tool for studying the mechanism of action of various biochemical processes.

Scientific Research Applications

Pharmaceutical Development

6-Bromopyrazolo[1,5-a]pyrimidine-3-carbaldehyde is a key intermediate in the synthesis of various pharmaceutical compounds. Its structure allows for the creation of molecules that can act as inhibitors or modulators of specific biological pathways, making it valuable in drug discovery and development .

Cancer Research

This compound has been investigated for its potential in cancer research. Its derivatives have shown promise as inhibitors of certain kinases involved in cancer cell proliferation. By targeting these kinases, researchers aim to develop new cancer therapies that are more effective and have fewer side effects .

Neurodegenerative Disease Studies

In the field of neurodegenerative diseases, 6-Bromopyrazolo[1,5-a]pyrimidine-3-carbaldehyde derivatives are being explored for their neuroprotective properties. These compounds may help in the development of treatments for diseases such as Alzheimer’s and Parkinson’s by preventing neuronal cell death and promoting cell survival .

Inflammatory Disease Research

The compound is also used in the study of inflammatory diseases. Its derivatives can modulate inflammatory pathways, providing insights into the mechanisms of diseases like rheumatoid arthritis and inflammatory bowel disease. This research could lead to the development of new anti-inflammatory drugs .

Enzyme Inhibition Studies

6-Bromopyrazolo[1,5-a]pyrimidine-3-carbaldehyde is utilized in enzyme inhibition studies. Its structure allows it to bind to specific enzymes, inhibiting their activity. This is particularly useful in understanding enzyme functions and developing enzyme inhibitors as therapeutic agents .

Synthetic Chemistry

In synthetic chemistry, this compound serves as a building block for the synthesis of more complex molecules. Its reactivity and functional groups make it a versatile intermediate in the creation of various chemical entities used in research and industrial applications .

Biological Pathway Analysis

Researchers use 6-Bromopyrazolo[1,5-a]pyrimidine-3-carbaldehyde to study and analyze biological pathways. By observing how this compound and its derivatives interact with different biological systems, scientists can gain a deeper understanding of cellular processes and identify potential targets for therapeutic intervention .

Material Science

Beyond biological applications, this compound is also explored in material science. Its unique chemical properties can be harnessed to develop new materials with specific characteristics, such as improved conductivity or enhanced stability, which are useful in various technological applications .

Thermo Fisher Scientific, Sigma-Aldrich, GLPBio.

properties

IUPAC Name

6-bromopyrazolo[1,5-a]pyrimidine-3-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrN3O/c8-6-2-9-7-5(4-12)1-10-11(7)3-6/h1-4H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNBGYVMMIRJOEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC2=C(C=NN21)C=O)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Bromopyrazolo[1,5-a]pyrimidine-3-carbaldehyde

CAS RN

1263060-72-5
Record name 6-bromopyrazolo[1,5-a]pyrimidine-3-carbaldehyde
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.